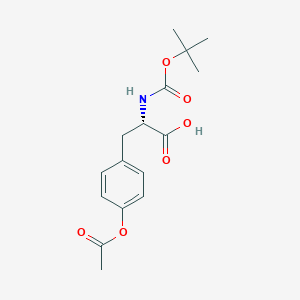

Boc-tyr(AC)-OH

Vue d'ensemble

Description

Boc-Tyr(AC)-OH is a compound used in research . It has a CAS Number of 80971-82-0 and a molecular weight of 323.35 .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

Molecular Structure Analysis

The molecular structure of Boc-Tyr(AC)-OH can be analyzed using various spectroscopic methods such as UV–Vis spectroscopy . Spectroscopic properties of tyrosine residues may be employed in structural studies of proteins .

Chemical Reactions Analysis

The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-Tyr(AC)-OH can be analyzed using various methods. For example, the thermal behavior of compounds with tripeptide side groups can be determined by DTA and TGA methods .

Applications De Recherche Scientifique

Application Summary

In chemical sciences, Boc-tyr(AC)-OH is utilized for the selective modification of peptides and proteins at tyrosine residues. This process is crucial for understanding the functions of tyrosine in relation to its chemical reactivity .

Methods: The modification often involves enzymatic, chemical, or genetically encoded non-natural amino acids for selective peptide cleavage at tyrosine sites .

Results: These modifications enable a better understanding of Tyr’s role in human diseases like Alzheimer’s and cancer due to its susceptibility to post-translational modifications .

Methods: High-performance liquid chromatography (HPLC) is used for the determination of amino acid enantiomers, employing pre-column derivatization with Boc-protected cysteine .

Results: The method has shown high resolution and precision in separating amino acid enantiomers, providing insights into their distribution and functions .

Methods: Peptide synthesis using Boc-tyr(AC)-OH requires treatment with hydrogen fluoride (HF), necessitating special equipment due to HF’s hazardous nature .

Results: The synthesis approach allows for the creation of complex peptides that can be used in therapeutic applications .

Methods: The Boc strategy is employed for segment condensation in peptide synthesis, which is crucial for the assembly of long glycopeptides .

Results: This method facilitates the synthesis of glycopeptides carrying carbohydrates, which are essential for understanding tumor metastasis .

Methods: The Boc/Bn strategy is used, involving differential acid strengths for the stepwise removal of the N α-Boc protecting group and side-chain deprotection .

Results: This technique supports the synthesis of peptides with precise structural configurations, advancing proteomic research .

Methods: Modifications of Tyr, such as C–H activation, are explored for medicinal chemistry applications .

Results: These modifications are key for the optimization of peptide drugs, enhancing their therapeutic potential .

Methods

The compound is used in the synthesis of complex opioid peptides like biphalin, enkephalins, and tetrapeptide hydrazides. These syntheses often involve solid-phase peptide synthesis (SPPS) techniques, where “Boc-tyr(AC)-OH” provides the necessary protection for the tyrosine residue during the elongation of the peptide chain .

Results: The application of “Boc-tyr(AC)-OH” in this context has led to the creation of peptides with potent opioid activity, which are being explored for their analgesic properties .

Methods

The synthesis of these polymers often involves the incorporation of Boc-protected amino acids like “Boc-tyr(AC)-OH” into the polymer chain. This allows for the controlled degradation of the material in natural environments .

Results: The application of “Boc-tyr(AC)-OH” in this context has led to the development of environmentally friendly materials that can decompose without leaving harmful residues, contributing to sustainability efforts .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJFTIPPLLFDSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-tyr(AC)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

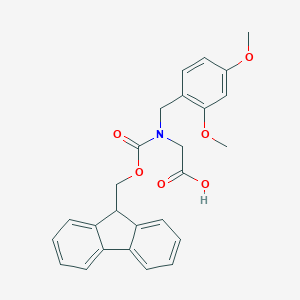

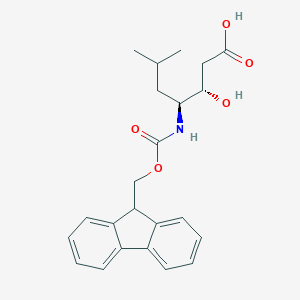

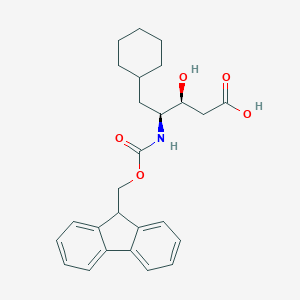

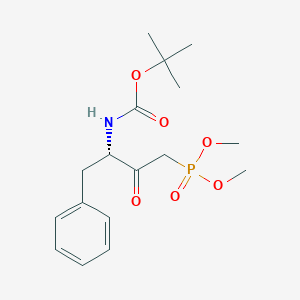

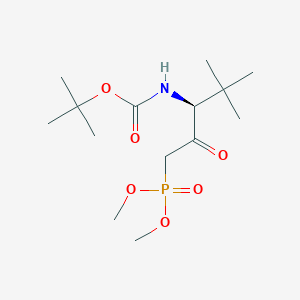

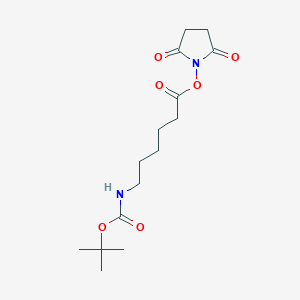

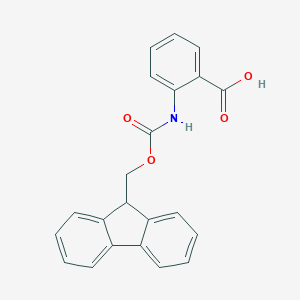

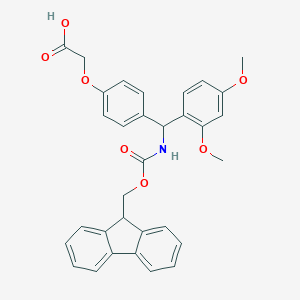

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)